1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1,3-dimethyl-5-nitro-2,4,6-pyrimidinetrione or 1,3-dimethyl-5-nitropyrimidin-2,4,6-trione, is an organic compound with a molecular formula of C5H5N3O3. It is a colorless, crystalline solid that is soluble in water and ethanol. 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione is a member of the nitropyrimidine family of compounds and has been studied for its potential applications in a variety of scientific research fields.
Scientific Research Applications
Synthesis and Structural Analysis :
- Sharma et al. (2017) synthesized 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione and performed crystal structure analysis and DFT studies. The study found that the compound exists in the enol tautomer rather than keto, stabilized by strong H-bonding. Theoretical calculations supported the stability of the enol form over the keto form at room temperature (Sharma et al., 2017).
Mechanism of Free Radical Formation :
- Lorenz & Benson (1975) explored the formation of iminoxy radicals in nitromethyl pyrimidines, including 1,3-dimethyl-5-nitrouracil, when exposed to ionizing radiation. The study contributed to understanding the radical formation mechanism in nitropyrimidines (Lorenz & Benson, 1975).
Novel Heterocyclic Compounds :
- Jalilzadeh & Pesyan (2011) reported the synthesis of new heterocyclic compounds involving 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione. The study explored the reaction with cyanogen bromide and various aldehydes, yielding compounds with potential biological activities (Jalilzadeh & Pesyan, 2011).
Potential as Anti-Diabetic Agent :
- Barakat et al. (2015) synthesized a derivative of 1,3-dimethylpyrimidine-2,4,6-trione and investigated its structure and biological activity. The compound was identified as a potent inhibitor of α-glucosidase, suggesting its potential as an anti-diabetic agent (Barakat et al., 2015).
properties
IUPAC Name |
1,3-dimethyl-5-nitro-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNHVEFLJGTPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382946 | |
Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
14305-99-8 | |
Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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